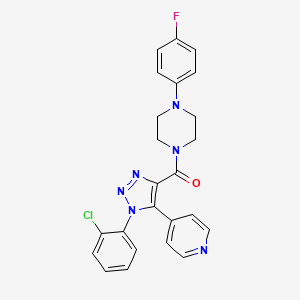

(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

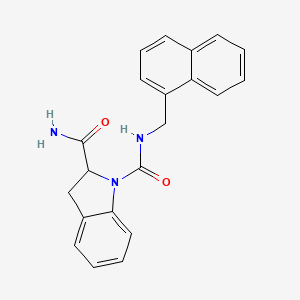

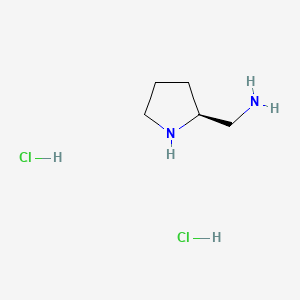

This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a pyridine ring, a piperazine ring, and two phenyl rings, one of which is fluorinated and the other is chlorinated .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitrogen in the triazole and pyridine rings, as well as the nitrogen in the piperazine ring, could potentially form hydrogen bonds with other molecules, influencing its physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The phenyl rings could undergo electrophilic aromatic substitution reactions, while the nitrogen in the triazole and pyridine rings could act as a nucleophile in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitrogen-containing rings could make it more soluble in polar solvents, while the phenyl rings could increase its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación

Molecular Interaction Studies

- Molecular Interaction with CB1 Cannabinoid Receptor: A study focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor. It utilized the AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Pharmacological Properties

- Inverse Agonist at Human Cannabinoid CB1 Receptor: Another study investigated the effects of related compounds on guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes isolated from human cannabinoid CB1 receptor-transfected cells, demonstrating inverse agonist properties (Landsman et al., 1997).

Synthesis and Biological Evaluation

- Synthesis and Biological Evaluation of Derivatives: A research focused on synthesizing novel derivatives and evaluating their anti-inflammatory and antibacterial activities, highlighting the potential of such compounds in developing molecular templates for anti-inflammatory activity (Ravula et al., 2016).

Analgesic Properties

- Analgesic Effects in Neuropathic Pain Models: A study on the effects of 5-HT(1A) receptor agonists, structurally related to the compound , showed significant analgesic effects in a rat model of trigeminal neuropathic pain, suggesting potential applications in pain management (Deseure et al., 2002).

Anticancer and Antimicrobial Potential

- Anticancer and Antimicrobial Agents: Research into novel pyrazoline derivatives highlighted their potential as anticancer and antimicrobial agents, indicating the broad scope of applications for similar compounds (Katariya et al., 2021).

Novel Therapeutic Applications

- Potential in Treating Mood Disorders: A study explored the synthesis of novel triazolo[4,5-c]pyridine derivatives as P2X7 antagonists, identifying a clinical candidate for phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(2-chlorophenyl)-5-pyridin-4-yltriazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClFN6O/c25-20-3-1-2-4-21(20)32-23(17-9-11-27-12-10-17)22(28-29-32)24(33)31-15-13-30(14-16-31)19-7-5-18(26)6-8-19/h1-12H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJNDJDFNGHCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)

![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2743805.png)

![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2743812.png)